molecular formula C15H15NO5 B1209398 Acronycidine CAS No. 521-43-7

Acronycidine

Cat. No. B1209398
CAS RN: 521-43-7
M. Wt: 289.28 g/mol
InChI Key: XTCGYRFLVLFRGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acronycidine and related compounds often involves innovative strategies to assemble the molecule's complex framework. A notable approach includes the use of hypervalent iodine reagents for the total synthesis of natural products. This method features phenol dearomatization, promoting "aromatic ring umpolung" and enabling the stereoselective remodeling of phenolic compounds into highly functionalized intermediates. Such strategies are crucial for constructing acronycidine's core structure, highlighting the importance of hypervalent iodine reagents in synthesizing bioactive natural products (Maertens, L'homme, & Canesi, 2014).

Scientific Research Applications

Iodine Deficiency Research and Public Health Policy

Acronycidine, though not directly mentioned, shares a thematic relevance with the research on iodine deficiency. For example, Pretell's (2017) study illustrates the critical role of scientific research in formulating health policies at the national level. The research on iodine deficiency in Peru led to the development of a public health program and the virtual elimination of iodine deficiency by 1995 (Pretell, 2017). This showcases how scientific research can directly influence health policy and outcomes, a principle applicable to acronycidine research as well.

Antioxidant Properties and Liver Protection

Gao et al. (2022) investigated the protective effect of Lycium ruthenicum polyphenols against acrylamide-induced liver injury in rats. This study suggested that certain polyphenols could reduce liver injury through their potent antioxidant activity (Gao et al., 2022). While this study does not involve acronycidine directly, the methodology and findings could provide insights into researching the potential antioxidant effects of acronycidine.

Future Directions

The method used for the synthesis of Acronycidine has been used for the synthesis of atalaphyllidine and 5-hydroxynoracronycine in excellent yields for the first time . This indicates potential future directions in the synthesis of related compounds.

properties

IUPAC Name

4,5,7,8-tetramethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c1-17-9-7-10(18-2)14(20-4)12-11(9)13(19-3)8-5-6-21-15(8)16-12/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCGYRFLVLFRGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C2=C1C(=C3C=COC3=N2)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200099
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acronycidine

CAS RN

521-43-7
Record name 4,5,7,8-Tetramethoxyfuro[2,3-b]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=521-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acronycidine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30619
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furo(2,3-b)quinoline, 4,5,7,8-tetramethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
108
Citations
FN Lahey, JA Lamberton, JR Price - Australian Journal of …, 1950 - CSIRO Publishing
… Acronycidine readily undergoes oxidative demethylation with either nitric or nitrous acid giving a 1,4-quinone. Quinones are likewise formed from several acronycidine derivatives. …
Number of citations: 39 www.publish.csiro.au
F Tillequin - Phytochemistry Reviews, 2002 - Springer
The acridone alkaloid acronycine first isolated from Acronychia baueri Schott (Rutaceae) in 1948, was later shown to exhibit a promising activity against a broad spectrum of solid tumors…
Number of citations: 16 link.springer.com
K Gerzon, GH Svoboda - The Alkaloids: Chemistry and Pharmacology, 1983 - Elsevier
Publisher Summary This chapter describes the physical and chemical properties of the acridone alkaloids because of their relevance to the natural occurrence, isolation, and biological …
Number of citations: 29 www.sciencedirect.com
S Funayama, GA Cordell - Journal of natural products, 1984 - ACS Publications
In the course of isolatingacronycine (1) from an alkaloid fraction of the bark of Acronychia baueri (Rutaceae), five alkaloids, 1, 2, 3-trimethoxy-10-methyl-acridone (9), 1, 3, 4-trimethoxy-…
Number of citations: 29 pubs.acs.org
JA Lamberton, JR Price - Australian Journal of Chemistry, 1953 - CSIRO Publishing
The leaves of Acronychia baueri Schott. contain the acridine alkaloids melicopine, melicopidine, and melicopicine and the furoquinolines skimmianine, acronycidine, and kokusaginine, …
Number of citations: 57 www.publish.csiro.au
BP Dunn - 1974 - open.library.ubc.ca
Acronycine is an acridone alkaloid occurring in the bark of the Australian scrub ash. It has been reported to have considerable anti-tumor activity against a variety of experimental …
Number of citations: 4 open.library.ubc.ca
F Epifano, S Fiorito, S Genovese - Phytochemistry, 2013 - Elsevier
… , 1949) isolated and structurally characterized from extracts of barks and leaves five acridone alkaloids: acronycine 4, melicopine 2, melicopidine 3, melicopicine 5, and acronycidine 6. …
Number of citations: 32 www.sciencedirect.com
JE Saxton - Acridines, Volume 9, 2009 - books.google.com
… extraction with methanol, were found by Price to yield five alkaloids, of which melicopicine, melicopidine and melicopine are 9-acridanone derivatives (the others are acronycidine and …
Number of citations: 3 books.google.com
TJ Batterham, JA Lamberton - Australian Journal of Chemistry, 1965 - CSIRO Publishing
The conversion of 4-O-alkylfuroquinolines into N-alkylfuroquinolones and other reactions of the furoquinoline alkaloids are studied with the aid of NMR spectra. The NMR spectra of …
Number of citations: 8 www.publish.csiro.au
JR Price - The Alkaloids: Chemistry and Physiology, 1952 - Elsevier
Publisher Summary This chapter describes acridine alkaloids. The recently discovered group of acridine alkaloids should also occur in the Rutaceae. Members of this group have been …
Number of citations: 15 www.sciencedirect.com

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